Rosuvastatin (Sodium)

Description

BenchChem offers high-quality Rosuvastatin (Sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rosuvastatin (Sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

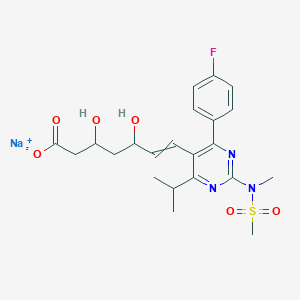

Molecular Formula |

C22H27FN3NaO6S |

|---|---|

Molecular Weight |

503.5 g/mol |

IUPAC Name |

sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1 |

InChI Key |

RGEBGDYYHAFODH-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Rosuvastatin Sodium's Mechanism of Action on HMG-CoA Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574), a potent synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its primary therapeutic effect is achieved through the highly specific and competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This guide provides an in-depth technical overview of the molecular mechanisms underpinning rosuvastatin's action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction

Cardiovascular diseases (CVDs), largely driven by atherosclerosis, remain a leading cause of mortality worldwide. Elevated levels of low-density lipoprotein cholesterol (LDL-C) are a major risk factor for the development of atherosclerosis. Statins, as a class of drugs, have revolutionized the prevention and treatment of CVDs by effectively lowering LDL-C levels. Rosuvastatin distinguishes itself among statins through its high affinity for HMG-CoA reductase and its hydrophilic nature, which contributes to its hepatoselectivity.[1][2] Understanding the precise mechanism of action of rosuvastatin at the molecular level is crucial for ongoing research and the development of novel lipid-lowering therapies.

Molecular Mechanism of Action

Rosuvastatin is a competitive and reversible inhibitor of HMG-CoA reductase.[1] The enzyme catalyzes the conversion of HMG-CoA to mevalonate, a committed step in the synthesis of cholesterol.[3] By binding to the active site of HMG-CoA reductase, rosuvastatin prevents the substrate, HMG-CoA, from binding, thereby halting the cholesterol biosynthesis cascade.[4]

The binding of rosuvastatin to HMG-CoA reductase is characterized by a high affinity, with a reported inhibition constant (Ki) of approximately 0.1 nM.[3] This strong binding is attributed to a greater number of binding interactions with the enzyme compared to other statins.[5] The interaction is predominantly driven by a large favorable enthalpy change.[5]

The inhibition of hepatic cholesterol synthesis by rosuvastatin leads to a depletion of intracellular cholesterol stores. This depletion triggers a cellular response mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). SREBP-2 is a transcription factor that, upon activation, translocates to the nucleus and upregulates the expression of genes involved in cholesterol homeostasis, most notably the gene encoding the LDL receptor.[6] The increased expression of LDL receptors on the surface of hepatocytes enhances the clearance of LDL-C from the circulation, leading to a significant reduction in plasma LDL-C levels.[7]

Quantitative Data

The following tables summarize the key quantitative parameters that define the interaction of rosuvastatin with HMG-CoA reductase and its clinical effects on lipid profiles.

Table 1: In Vitro Inhibition of HMG-CoA Reductase by Rosuvastatin

| Parameter | Value | Reference |

| Inhibition Constant (Ki) | ~0.1 nM | [3] |

| IC50 | 5.4 nM | [3] |

Table 2: Thermodynamic Parameters of Rosuvastatin Binding to HMG-CoA Reductase

| Parameter | Value | Reference |

| Binding Enthalpy (ΔH) | -9.3 kcal/mol | [5] |

| Binding Entropy (TΔS) | -3.0 kcal/mol | [1] |

| Gibbs Free Energy (ΔG) | -12.3 kcal/mol | [1] |

Table 3: Clinical Efficacy of Rosuvastatin on Lipid Profiles

| Lipid Parameter | Dose Range (mg) | Percentage Change | Reference |

| LDL-C | 10-40 | ↓ 52-63% | [5] |

| HDL-C | 10-40 | ↑ up to 14% | [5] |

| Triglycerides (TG) | 10-40 | ↓ up to 28% | [5] |

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Rosuvastatin Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by rosuvastatin.

SREBP-2 Signaling Pathway Activation

This diagram outlines the signaling cascade leading to the upregulation of LDL receptors following HMG-CoA reductase inhibition by rosuvastatin.

References

Rosuvastatin's Anti-Inflammatory Properties: An In-Vitro Technical Guide

Introduction: Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for lowering low-density lipoprotein cholesterol (LDL-C).[1][2][3] Beyond its lipid-lowering capabilities, a substantial body of evidence highlights its pleiotropic, or non-lipid-related, effects, most notably its significant anti-inflammatory properties.[4][5] In vitro models have been instrumental in dissecting the molecular mechanisms underlying these effects, providing crucial insights for researchers, scientists, and drug development professionals. This technical guide synthesizes key findings on the anti-inflammatory actions of rosuvastatin in various in vitro systems, focusing on quantitative data, experimental protocols, and the core signaling pathways involved.

Modulation of Macrophage-Mediated Inflammation

Macrophages are central players in the initiation and propagation of inflammation. Rosuvastatin has been shown to effectively suppress pro-inflammatory responses in various macrophage models.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, rosuvastatin significantly inhibits the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] This effect is primarily mediated through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[1][2] Rosuvastatin treatment leads to a downregulation of Toll-like receptor 4 (TLR4) and phosphorylated NF-κB p65, preventing the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators.[2]

Another key mechanism involves the augmentation of the anti-inflammatory IL-37/Smad3 signaling axis. In THP-1 macrophages stimulated with monosodium urate (MSU) crystals, a model for gouty inflammation, rosuvastatin upregulates the expression of the anti-inflammatory cytokine IL-37 and promotes the phosphorylation of Smad3.[6][7] This action suppresses the inflammatory cascade by inhibiting caspase-1 activation and subsequent IL-1β production.[6]

Signaling Pathway: NF-κB Inhibition in Macrophages

Rosuvastatin's primary anti-inflammatory mechanism in macrophages involves the suppression of the NF-κB pathway, a critical downstream target of inflammatory stimuli like LPS.

Signaling Pathway: IL-37/Smad3 Upregulation

In models of gouty inflammation, rosuvastatin promotes an anti-inflammatory phenotype by enhancing the IL-37/Smad3 pathway.

Quantitative Data: Rosuvastatin Effects on Macrophages

| Cell Line | Inflammatory Stimulus | Rosuvastatin Conc. | Measured Outcome | Result | Reference |

| RAW 264.7 | LPS (10 ng/mL) | 10 µM, 20 µM | TNF-α Production | Significant reduction | [2] |

| RAW 264.7 | LPS (10 ng/mL) | 10 µM, 20 µM | IL-6 Production | Significant reduction | [2] |

| RAW 264.7 | LPS | 10 µM, 20 µM | p-NF-κB p65 Expression | Greatly downregulated | [2] |

| THP-1 | MSU Crystals | 3.0 µM, 5.0 µM | Caspase-1 mRNA | Significant inhibition | [6] |

| THP-1 | MSU Crystals | 3.0 µM, 5.0 µM | IL-1β mRNA | Significant inhibition | [6] |

| THP-1 | MSU Crystals | 5.0 µM | IL-37 mRNA | Significant increase | [6] |

| THP-1 | MSU Crystals | Dose-dependent | Smad3 Phosphorylation | Significant induction | [6] |

| Microglia | LPS | Not specified | IL-1β, TNF-α Production | Potent inhibition | [8] |

| Microglia | LPS | Not specified | IL-10 Production | Increased by ~750% | [8] |

Experimental Protocol: Cytokine Measurement in LPS-Stimulated Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Seeding: Cells are seeded into 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of rosuvastatin (e.g., 10 µM and 20 µM) or vehicle control. Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 10 ng/mL to induce an inflammatory response. A set of control wells receives no LPS.

-

Incubation: The plates are incubated for 24 hours.

-

Supernatant Collection: After incubation, the culture supernatants are collected and centrifuged to remove cellular debris.

-

Cytokine Analysis: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations are calculated based on a standard curve. Results are typically expressed as pg/mL or ng/mL, and statistical comparisons are made between control, LPS-only, and rosuvastatin + LPS groups.

Protection of Endothelial Cells from Inflammatory Injury

Endothelial dysfunction is a critical early event in atherosclerosis. Rosuvastatin exerts protective effects by suppressing inflammatory responses in endothelial cells.

In Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with TNF-α, rosuvastatin (100 µM) decreases the adhesion of U937 monocytes.[9] This is achieved by inhibiting the expression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and cytokines/chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1), IL-8, and IL-6.[9] The underlying mechanism involves the blockade of c-Jun N-terminal kinase (JNK) and NF-κB activation.[9]

Furthermore, in HUVECs challenged with oxidized LDL (ox-LDL), rosuvastatin (0.01-1 µmol/L) enhances cell viability, increases the production of the protective molecule nitric oxide (NO), and reduces oxidative stress.[10]

Experimental Workflow: Endothelial Inflammation and Rosuvastatin Intervention

This workflow illustrates the sequence of events in TNF-α-induced endothelial inflammation and the points of intervention by rosuvastatin.

Quantitative Data: Rosuvastatin Effects on Endothelial Cells

| Cell Line | Inflammatory Stimulus | Rosuvastatin Conc. | Measured Outcome | Result | Reference |

| HUVECs | TNF-α (10 ng/mL) | 100 µM | U937 Monocyte Adhesion | Decreased | [9] |

| HUVECs | TNF-α (10 ng/mL) | 100 µM | ICAM-1, MCP-1, IL-6 mRNA | Inhibited | [9] |

| HUVECs | TNF-α (10 ng/mL) | 100 µM | JNK and NF-κB Activation | Blocked | [9] |

| HUVECs | ox-LDL (200 µg/ml) | 0.1 - 1 µmol/l | Cell Viability | Significantly increased | [10] |

| HUVECs | ox-LDL (200 µg/ml) | 0.01 - 1 µmol/l | Nitric Oxide (NO) Secretion | Significantly increased | [10] |

| HUVECs | 25-OHC | 10 µM | IL-1β, IL-18 mRNA | Decreased | [11] |

| HUVECs | 25-OHC | 10 µM | IL-10, IL-37 mRNA | Increased | [11] |

Experimental Protocol: Monocyte Adhesion Assay

-

Cell Culture: HUVECs are cultured in Endothelial Growth Medium (EGM) on gelatin-coated plates.

-

Seeding: HUVECs are seeded into 24-well plates and grown to confluence.

-

Treatment: Confluent HUVEC monolayers are pre-treated with rosuvastatin (100 µM) or vehicle for a specified time (e.g., 24 hours).

-

Stimulation: Cells are then stimulated with TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

-

Monocyte Labeling: U937 monocytic cells are labeled with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.

-

Co-culture: Labeled U937 cells are added to the HUVEC monolayers at a concentration of 1 x 10⁶ cells/mL and incubated for 30-60 minutes at 37°C.

-

Washing: Non-adherent U937 cells are removed by gently washing the wells three times with phosphate-buffered saline (PBS).

-

Quantification: The remaining adherent fluorescent cells are quantified by measuring the fluorescence intensity using a plate reader. Alternatively, cells can be lysed and fluorescence measured, or adherent cells can be counted under a fluorescence microscope.

-

Data Analysis: The number of adherent cells or fluorescence intensity in treated groups is compared to the TNF-α-stimulated control group.

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

The proliferation and migration of Vascular Smooth Muscle Cells (VSMCs) are pivotal events in the development of atherosclerotic plaques. Rosuvastatin has been demonstrated to effectively inhibit these processes.

In VSMCs stimulated with Platelet-Derived Growth Factor-BB (PDGF-BB), a potent mitogen, rosuvastatin (10 µM) markedly inhibits cell proliferation and migration.[3][12] This inhibitory effect is attributed to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][12] Specifically, rosuvastatin reduces the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, two key kinases that drive VSMC proliferation.[12][13] It also suppresses the expression of matrix metalloproteinase-2 (MMP2) and MMP9, enzymes crucial for cell migration.[12]

Similarly, in a model where TNF-α stimulates VSMC proliferation, rosuvastatin was found to inhibit this effect by targeting the Rho kinase pathway.[14][15]

Signaling Pathway: MAPK Inhibition in VSMCs

Rosuvastatin curtails VSMC proliferation and migration by interfering with the MAPK signaling cascade initiated by growth factors like PDGF-BB.

Quantitative Data: Rosuvastatin Effects on VSMCs

| Cell Line | Stimulus | Rosuvastatin Conc. | Measured Outcome | Result | Reference |

| Rat VSMCs | PDGF-BB (20 ng/ml) | 10 µM | Proliferation | Markedly inhibited | [3] |

| Rat VSMCs | PDGF-BB (20 ng/ml) | 10 µM | Migration | Significantly suppressed | [12] |

| Rat VSMCs | PDGF-BB (20 ng/ml) | 10 µM | p-ERK, p-p38 Expression | Downregulated | [12] |

| Rat VSMCs | PDGF-BB (20 ng/ml) | 10 µM | MMP2, MMP9 Expression | Decreased | [12] |

| Rat VSMCs | TNFα | 10 µM | Proliferation Rate | Significantly inhibited | [14] |

| Rat VSMCs | TNFα | 10 µM | Rho Kinase Expression | Inhibited | [14][15] |

Experimental Protocol: VSMC Proliferation (MTT) Assay

-

Cell Culture: Primary rat aortic VSMCs are cultured in DMEM with 10% FBS.

-

Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

Serum Starvation: To synchronize the cells in the G0/G1 phase, the culture medium is replaced with serum-free DMEM for 24 hours.

-

Treatment: Cells are pre-treated with rosuvastatin (10 µM) for 1 hour.

-

Stimulation: PDGF-BB is added to a final concentration of 20 ng/mL to stimulate proliferation. Control wells receive no PDGF-BB.

-

Incubation: Cells are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. The MTT is converted to formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of proliferation inhibition compared to the PDGF-BB-stimulated group.

Conclusion

In vitro models have unequivocally established that rosuvastatin possesses potent anti-inflammatory properties that are distinct from its cholesterol-lowering function. Across multiple cell types integral to the inflammatory process—including macrophages, endothelial cells, and vascular smooth muscle cells—rosuvastatin consistently modulates key signaling pathways such as NF-κB and MAPK to suppress the production of pro-inflammatory mediators, reduce cellular adhesion, and inhibit pathogenic proliferation and migration. These mechanistic insights, derived from controlled in vitro experiments, underscore the therapeutic potential of rosuvastatin in mitigating inflammatory-driven pathologies and provide a strong foundation for further research and development in the field of cardiovascular and inflammatory diseases.

References

- 1. The beneficial effects of Rosuvastatin in inhibiting inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The beneficial effects of Rosuvastatin in inhibiting inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rosuvastatin suppresses platelet-derived growth factor-BB-induced vascular smooth muscle cell proliferation and migration via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Effect of Atorvastatin and Rosuvastatin on Monosodium Urate-Induced Inflammation through IL-37/Smad3-Complex Activation in an In Vitro Study Using THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rosuvastatin suppresses the inflammatory responses through inhibition of c-Jun N-terminal kinase and Nuclear Factor-kappaB in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rosuvastatin protects against oxidized low-density lipoprotein-induced endothelial cell injury of atherosclerosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of lipid-lowering therapies on the pro-inflammatory and anti-inflammatory properties of vascular endothelial cells | PLOS One [journals.plos.org]

- 12. Rosuvastatin suppresses platelet-derived growth factor-BB-induced vascular smooth muscle cell proliferation and migration via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Activity of Rosuvastatin in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is widely recognized for its lipid-lowering effects. However, a growing body of evidence highlights its pleiotropic effects, including significant antioxidant activity, independent of its cholesterol-reducing mechanism. This technical guide provides an in-depth overview of the antioxidant properties of rosuvastatin as demonstrated in various cellular assays, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Quantitative Assessment of Rosuvastatin's Antioxidant Efficacy

The antioxidant effects of rosuvastatin have been quantified in numerous studies across different cell lines and oxidative stress inducers. The following tables summarize the key quantitative findings.

| Cell Line | Oxidative Stressor | Rosuvastatin Concentration | Outcome Measure | Result | Reference |

| Human Promyelocytic Cells (HL-60) | Phorbol 12-myristate 13-acetate (PMA) or Hydrogen Peroxide (H₂O₂) | Starting from 10 nM | DNA Damage (Comet Assay) | Significant reduction in DNA damage | [1][2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized Low-Density Lipoprotein (ox-LDL) | 0.01 - 1 µmol/l | Cell Viability (MTT Assay) | Increased cell viability, particularly with 1 µmol/l for >12h | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized Low-Density Lipoprotein (ox-LDL) | Not specified | Malondialdehyde (MDA) Content | Decreased MDA content | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized Low-Density Lipoprotein (ox-LDL) | Not specified | Superoxide Dismutase (SOD) and Catalase (CAT) Activities | Increased SOD and CAT activities | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized Low-Density Lipoprotein (ox-LDL) | 0.01 - 1 µmol/l | Nitric Oxide (NO) Content | Significantly increased NO content | [3] |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | Reactive Oxygen Species (ROS) Production | Reduced ROS production | [4] |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | Malondialdehyde (MDA) Content | Decreased MDA content | [4] |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | Superoxide Dismutase (SOD) Activity | Increased SOD activity | [4] |

| Rat Nucleus Pulposus (NP) Cells | Tumor Necrosis Factor-α (TNF-α) | 20 μM | Lactate Dehydrogenase (LDH) Release | Reversed the elevation in LDH release induced by TNF-α | [5] |

| IEC-6 Cells | Tumor Necrosis Factor-α (TNF-α) | 2 µmol/L | Reactive Oxygen Species (ROS) Production | Suppressed the increase in DCF fluorescence intensity | [6] |

Key Signaling Pathways Modulated by Rosuvastatin's Antioxidant Activity

Rosuvastatin exerts its antioxidant effects through the modulation of several key intracellular signaling pathways. These pathways involve the upregulation of endogenous antioxidant systems and the downregulation of pro-oxidant enzymes.

Upregulation of Glutathione (B108866) Synthesis

Rosuvastatin has been shown to enhance the cellular antioxidant defense by increasing the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1] This is achieved through the upregulation of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis.

Activation of the PI3K/Akt/eNOS Pathway

In endothelial cells, rosuvastatin promotes the production of nitric oxide (NO), a key molecule in vasodilation and endothelial function, by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway.[3] This leads to increased eNOS phosphorylation and subsequent NO production.

Inhibition of the TLR4/NF-κB/NLRP3 Inflammasome Pathway

Rosuvastatin can attenuate inflammation and oxidative stress by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[4][7] This pathway is a key driver of inflammatory responses and associated oxidative damage.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section outlines the methodologies for key experiments cited in the literature.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Damaged DNA, containing fragments and strand breaks, migrates further in an electric field compared to intact DNA, creating a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol Outline:

-

Cell Preparation: Cells are treated with the oxidative stressor (e.g., H₂O₂) with or without pre-incubation with rosuvastatin.

-

Embedding in Agarose (B213101): Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Electrophoresis is carried out in the same alkaline buffer.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope and analyzed using imaging software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Measurement of Intracellular Reactive Oxygen Species (ROS) by Flow Cytometry

Flow cytometry using fluorescent probes is a common method for quantifying intracellular ROS levels.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity of individual cells is proportional to their ROS levels.

Protocol Outline:

-

Cell Treatment: Cells are treated with the oxidative stressor (e.g., PMA) with or without pre-incubation with rosuvastatin.

-

Probe Loading: The cells are incubated with DCFH-DA.

-

Washing: Excess probe is removed by washing the cells.

-

Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity is calculated and compared between different treatment groups.

Measurement of Glutathione (GSH) Levels

Total glutathione levels can be determined using a colorimetric assay.

Principle: The assay is based on the recycling of GSH by glutathione reductase, where the sulfhydryl group of GSH reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid), Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation is proportional to the concentration of GSH in the sample.

Protocol Outline:

-

Cell Lysis: Cells are harvested and lysed to release intracellular GSH.

-

Reaction Mixture: The cell lysate is added to a reaction mixture containing DTNB and glutathione reductase.

-

NADPH Addition: The reaction is initiated by the addition of NADPH.

-

Spectrophotometric Measurement: The absorbance at 412 nm is measured over time using a spectrophotometer.

-

Quantification: The concentration of GSH is determined by comparing the rate of absorbance change to a standard curve of known GSH concentrations.

Experimental Workflow for Assessing Antioxidant Activity

The following diagram illustrates a general experimental workflow for investigating the antioxidant effects of rosuvastatin in a cellular model.

References

- 1. Rosuvastatin protects against oxidative stress and DNA damage in vitro via upregulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rosuvastatin protects against oxidized low‑density lipoprotein‑induced endothelial cell injury of atherosclerosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rosuvastatin corrects oxidative stress and inflammation induced by LPS to attenuate cardiac injury by inhibiting the NLRP3/TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of rosuvastatin in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and anti-apoptotic effects of rosuvastatin by regulation of oxidative stress in a dextran sulfate sodium-induced colitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

The Pharmacokinetics and Metabolism of Rosuvastatin: A Preclinical In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574) is a potent and selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its primary site of action is the liver, where it effectively lowers low-density lipoprotein cholesterol (LDL-C) and total cholesterol levels. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is paramount for the successful development and clinical application of this widely prescribed therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of rosuvastatin in key preclinical species—rats, dogs, and monkeys—supported by detailed experimental protocols and comparative data analysis.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of rosuvastatin has been extensively characterized in rats, dogs, and cynomolgus monkeys. These studies reveal species-specific differences in absorption, distribution, and elimination that are critical for extrapolating preclinical findings to human clinical scenarios.

Oral and Intravenous Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of rosuvastatin following oral and intravenous administration in rats, dogs, and monkeys.

Table 1: Oral Pharmacokinetic Parameters of Rosuvastatin in Preclinical Models

| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat (Sprague-Dawley) | 1 | - | - | - | - |

| 5 | - | - | - | - | |

| 25 | - | - | - | - | |

| Dog (Beagle) | 10 (fasted) | 2.5 | 25.86 | 210.21 | 32 |

| 10 (fed) | - | - | - | - | |

| Monkey (Cynomolgus) | 2 | - | - | - | - |

| 3 | - | - | - | - |

Data presented as mean values. Dashes indicate data not consistently reported in the reviewed literature.

Table 2: Intravenous Pharmacokinetic Parameters of Rosuvastatin in Preclinical Models

| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |

| Rat (Sprague-Dawley) | 5 | - | - | - |

| Monkey (Cynomolgus) | 0.2 | - | - | - |

| 0.5 | 4.4 | - | - |

Data presented as mean values. Dashes indicate data not consistently reported in the reviewed literature.

Absorption

Following oral administration, rosuvastatin is readily absorbed, with time to maximum plasma concentration (Tmax) generally occurring within a few hours across species.[1] In dogs, administration with food has been shown to affect its pharmacokinetics.[2]

Distribution

A hallmark of rosuvastatin's disposition is its pronounced and selective uptake into the liver, the target organ for its pharmacological effect.[3][4] This liver-specific distribution is mediated by active transport processes.[5] Studies in rats using radiolabeled rosuvastatin have demonstrated significantly higher concentrations in the liver compared to other tissues.[3][4] The ratio of liver to plasma concentrations in rats has been reported to be between 8 and 25 up to 48 hours after oral administration.[6]

Plasma protein binding of rosuvastatin is high across preclinical species and humans, with albumin being the primary binding protein.[7]

Table 3: Plasma Protein Binding of Rosuvastatin

| Species | Protein Binding (%) |

| Rat | 95.8 |

| Dog | 85.5 |

| Monkey | 82.0 |

| Human | 88.0 |

Data from in vitro equilibrium dialysis experiments.[7]

Metabolism

Rosuvastatin undergoes limited metabolism in preclinical species, with the parent drug being the major circulating and excreted component.[7] The primary metabolic pathways involve N-desmethylation and lactonization.[7]

-

N-desmethyl rosuvastatin: This metabolite is formed primarily through cytochrome P450 enzymes, with CYP2C9 being the principal isoenzyme involved.[8]

-

Rosuvastatin lactone: This is another identified metabolite.[7]

In rats and dogs, metabolism is a minor clearance pathway, with the parent compound predominating in the liver and bile.[7] In cynomolgus monkeys, unchanged rosuvastatin was found to be a minor component of circulating radioactivity at all times, with rosuvastatin lactone being the principal identified circulating drug-related component.[7]

Excretion

The primary route of elimination for rosuvastatin and its metabolites is through the feces, indicative of significant biliary excretion.[4][8] In bile duct-cannulated rats, a substantial portion of an administered dose is recovered in the bile, mostly as the unchanged parent drug.[4] Studies in rats have shown that multidrug resistance-associated protein 2 (Mrp2) and breast cancer resistance protein (Bcrp) are involved in the biliary excretion of rosuvastatin.[6][9]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. Below are outlines of key experimental protocols employed in the evaluation of rosuvastatin.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of rosuvastatin following oral or intravenous administration.

Animal Models: Male Sprague-Dawley rats, Beagle dogs, or Cynomolgus monkeys are commonly used. Animals are typically fasted overnight prior to dosing.

Drug Administration:

-

Oral: Rosuvastatin is administered via oral gavage as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Intravenous: Rosuvastatin is administered as a bolus injection or infusion via a cannulated vein (e.g., femoral or jugular vein).

Blood Sampling: Serial blood samples are collected from a cannulated artery or vein (e.g., jugular vein) at predetermined time points post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalysis: Plasma concentrations of rosuvastatin and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12][13]

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Tissue Distribution Studies

Objective: To determine the distribution of rosuvastatin into various tissues, with a focus on the liver.

Animal Model: Sprague-Dawley rats are commonly used.

Methodology:

-

Administer radiolabeled ([14C]) rosuvastatin intravenously.

-

At selected time points post-dose, euthanize the animals and collect various tissues (e.g., liver, kidney, spleen, heart, lung, brain).

-

Homogenize the tissues and determine the concentration of radioactivity using liquid scintillation counting.

-

Calculate tissue-to-plasma concentration ratios to assess the extent of tissue distribution.

-

Whole-body autoradiography can also be employed for a qualitative visualization of drug distribution.[4]

Biliary Excretion Studies

Objective: To quantify the extent of biliary excretion of rosuvastatin.

Animal Model: Bile duct-cannulated rats are used.

Methodology:

-

Surgically cannulate the common bile duct of anesthetized rats.

-

Administer rosuvastatin (radiolabeled or non-radiolabeled) intravenously or orally.

-

Collect bile at timed intervals.

-

Analyze bile samples for the concentration of rosuvastatin and its metabolites using LC-MS/MS or liquid scintillation counting.

-

Calculate the cumulative amount of drug excreted in the bile as a percentage of the administered dose.

Metabolic Pathways

The metabolism of rosuvastatin is not extensive, with the parent drug being the major pharmacologically active entity. The primary metabolic transformations are N-desmethylation and lactonization.

Conclusion

The preclinical pharmacokinetic and metabolic profiles of rosuvastatin have been well-characterized in rats, dogs, and monkeys. Key features include its selective and extensive uptake into the liver, limited metabolism, and primary elimination via biliary excretion. While there are some species-specific differences, the overall dispositional properties are broadly similar. This comprehensive understanding of rosuvastatin's ADME characteristics in preclinical models has been instrumental in its successful clinical development and provides a valuable framework for the evaluation of new chemical entities within the statin class and beyond. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers designing and interpreting preclinical drug development studies.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. researchgate.net [researchgate.net]

- 3. Liver-specific distribution of rosuvastatin in rats: comparison with pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uptake of rosuvastatin by isolated rat hepatocytes: comparison with pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biliary efflux transporters involved in the clearance of rosuvastatin in sandwich culture of primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 9. Involvement of multiple transporters in the hepatobiliary transport of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

Rosuvastatin effects on endothelial cell function and apoptosis

An In-depth Technical Guide: Rosuvastatin's Effects on Endothelial Cell Function and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular and cellular mechanisms through which rosuvastatin (B1679574) impacts endothelial cell function and apoptosis. It synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for key assays, and illustrates the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development, offering insights into the pleiotropic, vasculoprotective effects of rosuvastatin beyond its lipid-lowering properties.

Introduction

Endothelial dysfunction is a critical initiating factor in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by reduced bioavailability of nitric oxide (NO), increased expression of adhesion molecules, and a pro-inflammatory, pro-thrombotic state. Endothelial cell apoptosis further compromises the integrity of the vascular lining, exacerbating disease progression. Rosuvastatin, a high-potency HMG-CoA reductase inhibitor, has been shown to exert beneficial effects directly on the endothelium. These "pleiotropic" effects are independent of its primary cholesterol-lowering action and contribute significantly to its clinical efficacy in reducing cardiovascular events. This guide explores the core mechanisms of these effects: the enhancement of endothelial function and the inhibition of apoptosis.

Rosuvastatin and Endothelial Cell Function

Rosuvastatin improves endothelial function primarily by increasing the production and bioavailability of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule. This is achieved through the upregulation and activation of endothelial nitric oxide synthase (eNOS).

Quantitative Data on Endothelial Function Markers

The following table summarizes key quantitative findings from studies investigating the effect of rosuvastatin on markers of endothelial function.

| Marker | Treatment Details | Quantitative Effect | Study Model | Citation |

| Nitric Oxide (NO) Content | Rosuvastatin (0.01-1 µmol/l) pretreatment on ox-LDL-stimulated HUVECs | Significant increase in NO secretion compared to ox-LDL alone | In vitro (HUVECs) | [1][2] |

| eNOS Phosphorylation | Rosuvastatin pretreatment on ox-LDL-stimulated HUVECs | Upregulated phosphorylation of eNOS | In vitro (HUVECs) | [1][2] |

| Endothelial Function | Rosuvastatin (10 mg daily) for 12 weeks in COPD patients with high hsCRP | Significant improvement in reactive hyperemia index vs. placebo | Clinical Trial | [3] |

| Endothelium-Dependent Dilatation | Rosuvastatin (20 mg/kg/day) for 6 weeks in diabetic mice | Reversed impaired acetylcholine-induced dilatations in renal arteries and aortae | In vivo (db/db mice) | [4] |

| Endothelin-1 (ET-1) | Rosuvastatin treatment in patients with T2DM and CHD | ET-1 level decreased post-intervention | Clinical Trial | [5] |

HUVECs: Human Umbilical Vein Endothelial Cells; ox-LDL: Oxidized Low-Density Lipoprotein; COPD: Chronic Obstructive Pulmonary Disease; T2DM: Type 2 Diabetes Mellitus; CHD: Coronary Heart Disease.

Signaling Pathway: eNOS Activation

Rosuvastatin inhibits HMG-CoA reductase, blocking the synthesis of mevalonate (B85504) and its downstream isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP). Reduced GGPP levels prevent the isoprenylation and activation of the small GTPase RhoA. Inactivation of RhoA and its downstream effector, Rho-kinase (ROCK), leads to increased eNOS mRNA stability. Furthermore, statins activate the PI3K/Akt signaling pathway, which results in the phosphorylation and activation of eNOS at its Ser1177 site, boosting NO production.[6][7]

Caption: Rosuvastatin-mediated enhancement of eNOS activity.

Rosuvastatin and Endothelial Cell Apoptosis

Rosuvastatin demonstrates significant anti-apoptotic effects, protecting endothelial cells from various pathological stimuli such as oxidized LDL (ox-LDL), hypoxia, and endoplasmic reticulum (ER) stress. This contributes to the preservation of endothelial integrity.

Quantitative Data on Apoptosis Markers

The following table presents quantitative data on the anti-apoptotic effects of rosuvastatin on endothelial cells.

| Marker | Inducing Agent / Condition | Rosuvastatin Treatment | Quantitative Effect | Study Model | Citation |

| Apoptotic Rate | ox-LDL (200 µg/ml) | 0.01-1 µmol/l | Decreased apoptotic rate from 30.8% to <15% in a dose-dependent manner | In vitro (HUVECs) | [8] |

| Bax/Bcl-2 Expression | ox-LDL | Pretreatment | Significantly decreased pro-apoptotic Bax and increased anti-apoptotic Bcl-2 | In vitro (HUVECs) | [1] |

| Caspase-3 & -9 Expression | CoCl₂ (hypoxia mimic) | 2 mg/ml | Significantly decreased expression of cleaved caspase-3 and -9 | In vitro (HCAECs) | |

| Endothelial Apoptosis | High-fat diet | Intragastric admin. | Significantly reduced endothelial cell apoptosis in the aorta | In vivo (ApoE-/- mice) | [8] |

| ER Stress Proteins | ox-LDL | 0.01-1 µmol/l | Dose-dependent decrease in GRP78, p-PERK, and p-IRE1α levels | In vitro (HUVECs) | [8] |

HCAECs: Human Coronary Artery Endothelial Cells; CoCl₂: Cobalt Chloride; ER: Endoplasmic Reticulum.

Signaling Pathways: Anti-Apoptosis

Rosuvastatin inhibits apoptosis through multiple signaling pathways. The activation of the PI3K/Akt pathway is a central mechanism, leading to the phosphorylation and inactivation of pro-apoptotic proteins like Bad and the upregulation of anti-apoptotic proteins like Bcl-2.[1] Additionally, rosuvastatin has been shown to protect endothelial cells by activating the JAK2/STAT3 pathway[9] and by suppressing apoptosis mediated by endoplasmic reticulum (ER) stress.[8][10][11]

Caption: Key anti-apoptotic signaling pathways modulated by rosuvastatin.

Key Experimental Protocols

Protocol: Western Blot for Protein Expression (e.g., p-eNOS, Bcl-2/Bax)

-

Cell Lysis: Treat endothelial cells (e.g., HUVECs) with rosuvastatin and/or an apoptotic stimulus. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a specific primary antibody (e.g., anti-p-eNOS, anti-Bax, anti-Bcl-2) diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control like β-actin or GAPDH for normalization.

Protocol: TUNEL Assay for Apoptosis Detection

-

Cell Preparation: Culture endothelial cells on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.

-

TUNEL Reaction: Wash again and incubate the cells with the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs, for 1 hour at 37°C in a humidified, dark chamber.

-

Counterstaining: Wash the cells and counterstain all nuclei with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole).

-

Imaging and Analysis: Mount the coverslips onto microscope slides. Visualize using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (from the labeled dUTPs) in the nucleus, while all nuclei will show blue fluorescence (from DAPI). Calculate the apoptotic index as the percentage of TUNEL-positive cells.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro rosuvastatin studies.

Conclusion

Rosuvastatin exerts potent, direct protective effects on the vascular endothelium that are crucial to its role in cardiovascular disease prevention. By enhancing endothelial function through the upregulation of eNOS and inhibiting endothelial cell apoptosis via multiple signaling pathways, including PI3K/Akt and JAK2/STAT3, rosuvastatin helps maintain vascular homeostasis and integrity. The experimental methodologies and quantitative data presented herein provide a foundational guide for further investigation into the vasculoprotective mechanisms of statins and the development of targeted therapies for endothelial dysfunction.

References

- 1. Rosuvastatin protects against oxidized low-density lipoprotein-induced endothelial cell injury of atherosclerosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosuvastatin protects against oxidized low‑density lipoprotein‑induced endothelial cell injury of atherosclerosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Statin helped endothelial function in COPD subgroup | MDedge [mdedge.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of rosuvastatin on vascular endothelial functions and inflammatory factors of patients with type 2 diabetes mellitus and coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Statin rosuvastatin inhibits apoptosis of human coronary artery endothelial cells through upregulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Rosuvastatin's Role in Neuroinflammation: A Technical Guide for Researchers

This in-depth guide provides a comprehensive overview of the current understanding of rosuvastatin's effects in various preclinical models of neuroinflammation. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology. This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Signaling Pathways Modulated by Rosuvastatin (B1679574)

Rosuvastatin, a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, is primarily known for its lipid-lowering effects.[1] However, a growing body of evidence highlights its pleiotropic, anti-inflammatory properties, particularly in the context of neuroinflammation.[2][3] The primary mechanism through which rosuvastatin exerts its neuroprotective effects is by modulating key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[4][5] In various neuroinflammatory conditions, its activation leads to the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6] Rosuvastatin has been shown to inhibit the activation of the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[4][7][8] This inhibition can occur through multiple mechanisms, including preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm.

References

- 1. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Protective Effect of HMG-CoA Reductase Inhibitor Rosuvastatin on Doxorubicin-Induced Cognitive Impairment, Oxidative Stress and Neuroinflammation: Possible Role of CREB, ERK1/2, and BDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Rosuvastatin Attenuates High-Salt and Cholesterol Diet Induced Neuroinflammation and Cognitive Impairment via Preventing Nuclear Factor KappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect and mechanism of rosuvastatin preconditioning on inflammatory cytokines release in vascular smooth muscle cells of middle cerebral artery of rats after focal cerebral ischemia-reperfusion [aats.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of rosuvastatin in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Chemical Synthesis of Rosuvastatin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its efficacy in lowering low-density lipoprotein (LDL) cholesterol is intrinsically linked to its unique molecular architecture. This technical guide provides a comprehensive overview of the molecular structure of rosuvastatin sodium and delves into the primary chemical synthesis pathways employed in its industrial production. Detailed experimental protocols for key reactions, quantitative data on reaction yields and purity, and visualizations of the synthetic routes are presented to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Molecular Structure of Rosuvastatin Sodium

Rosuvastatin sodium is the sodium salt of rosuvastatin, a dihydroxy monocarboxylic acid.[1] Its chemical structure is distinguished by a fluorophenyl-substituted pyrimidine (B1678525) ring linked to a heptenoic acid side chain containing two chiral hydroxyl groups. This specific stereochemistry is crucial for its potent inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2]

The systematic IUPAC name for rosuvastatin is (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid.[1][3] The sodium salt form enhances its solubility and suitability for pharmaceutical formulations.

| Property | Value |

| Chemical Formula | C22H27FN3NaO6S[3][4][5] |

| Molecular Weight | 503.52 g/mol [4][5][6] |

| CAS Number | 147098-18-8[3][4][5] |

| Stereochemistry | Absolute[6] |

| Defined Stereocenters | 2 (3R, 5S)[6] |

| Appearance | White to off-white crystalline powder[7] |

Chemical Synthesis Pathways

The industrial synthesis of rosuvastatin is a multi-step process that requires precise control over stereochemistry to achieve the desired therapeutic efficacy. Several synthetic routes have been developed, with the most prominent strategies involving the Wittig reaction and the Julia-Kocienski olefination to construct the crucial carbon-carbon double bond in the heptenoate side chain.

Synthesis via Wittig Reaction

A common and widely adopted approach for the synthesis of rosuvastatin involves a Wittig reaction between a pyrimidine-derived phosphonium (B103445) ylide and a chiral aldehyde containing the dihydroxyheptanoate side chain. This method allows for the stereospecific formation of the E-olefin.

A generalized workflow for this pathway is illustrated below:

Caption: Generalized workflow for Rosuvastatin synthesis via Wittig reaction.

The following is a representative protocol for the Wittig reaction step in rosuvastatin synthesis, based on literature descriptions.

-

Preparation of the Ylide: The pyrimidine phosphonium salt is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C to 0 °C) to generate the corresponding phosphonium ylide.

-

Wittig Coupling: A solution of the chiral aldehyde in THF is then added dropwise to the ylide solution at the same low temperature. The reaction mixture is slowly allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the protected rosuvastatin ester.

| Step | Reagents and Conditions | Typical Yield | Purity (HPLC) |

| Wittig Coupling | Pyrimidine Phosphonium Salt, Chiral Aldehyde, NaHMDS, THF, -78°C to RT | 70-85% | >95% |

| Deprotection | Acidic or Fluoride-based deprotection | 85-95% | >98% |

| Saponification | NaOH, Methanol/Water | >90% | >99.5% |

Synthesis via Julia-Kocienski Olefination

An alternative and highly stereoselective method for the synthesis of rosuvastatin utilizes the Julia-Kocienski olefination. This reaction involves the coupling of a pyrimidine-derived sulfone with a chiral aldehyde. A key advantage of this method is the excellent E-selectivity, often exceeding that of the traditional Wittig reaction.

A logical flow for this synthetic pathway is outlined below:

Caption: Logical flow for Rosuvastatin synthesis via Julia-Kocienski olefination.

A representative protocol for the Julia-Kocienski olefination step is as follows:

-

Sulfone Anion Formation: The pyrimidine sulfone is dissolved in an anhydrous aprotic solvent such as THF or dimethoxyethane (DME) and cooled to a low temperature (e.g., -78 °C). A strong base, typically a lithium or sodium bis(trimethylsilyl)amide (LHMDS or NaHMDS), is added dropwise to generate the sulfone anion.

-

Reaction with Aldehyde: The chiral aldehyde, dissolved in the same solvent, is then added to the reaction mixture. The reaction is stirred at low temperature for a specific period before being allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification by flash chromatography affords the desired protected rosuvastatin ester with high E/Z selectivity.

| Step | Reagents and Conditions | Typical Yield | Purity (HPLC) | E/Z Ratio |

| Julia-Kocienski Olefination | Pyrimidine Sulfone, Chiral Aldehyde, LHMDS, THF, -78°C to RT | 66-71%[4] | >97%[4] | >300:1[4] |

| Deprotection | Acidic conditions | 85-95% | >98% | - |

| Saponification & Salt Formation | NaOH, CaCl2 or NaCl | >90% | >99.5% | - |

Conclusion

The synthesis of rosuvastatin sodium is a testament to the advancements in modern organic chemistry, requiring sophisticated strategies to control stereochemistry and achieve high purity. The Wittig reaction and Julia-Kocienski olefination represent two of the most effective and widely studied pathways for the industrial production of this vital medication. A thorough understanding of these synthetic routes, including their respective advantages and challenges, is essential for the continued development of efficient and cost-effective manufacturing processes for rosuvastatin and other complex pharmaceutical agents. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in this endeavor.

References

- 1. wisdomlib.org [wisdomlib.org]

- 2. WO2015074328A1 - Method for preparing rosuvastatin sodium - Google Patents [patents.google.com]

- 3. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

Rosuvastatin in Primary Cardiovascular Disease Prevention: A Technical Guide for Researchers

An in-depth examination of the pivotal clinical trials, mechanistic pathways, and experimental protocols underpinning the use of rosuvastatin (B1679574) for primary prevention of cardiovascular disease.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the role of rosuvastatin in the primary prevention of cardiovascular disease (CVD). It delves into the core evidence from landmark clinical trials, details the experimental methodologies employed, and illustrates the key signaling pathways involved.

Core Evidence from Landmark Clinical Trials

The efficacy of rosuvastatin in the primary prevention of cardiovascular events has been substantially informed by two pivotal, large-scale, randomized controlled trials: the Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin (JUPITER) and the Heart Outcomes Prevention Evaluation-3 (HOPE-3) trial.

JUPITER Trial

The JUPITER trial was a landmark study that investigated the effects of rosuvastatin in apparently healthy individuals with low-to-normal low-density lipoprotein (LDL) cholesterol levels but elevated high-sensitivity C-reactive protein (hsCRP), a marker of inflammation.[1][2][3] The trial was stopped early due to a significant reduction in the primary endpoint in the rosuvastatin group.[1][4]

HOPE-3 Trial

The HOPE-3 trial evaluated the long-term effects of rosuvastatin in an intermediate-risk, ethnically diverse population without pre-existing cardiovascular disease.[5][6][7] This trial provided crucial data on the efficacy of rosuvastatin in a broader population and at a lower dose than that used in the JUPITER trial.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the JUPITER and HOPE-3 trials, providing a clear comparison of the treatment effects of rosuvastatin.

Table 1: JUPITER Trial - Primary and Key Secondary Outcomes

| Outcome | Rosuvastatin Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

| Primary Endpoint * | 0.77 per 100 person-years | 1.36 per 100 person-years | 0.56 (0.46-0.69) | <0.00001 |

| Myocardial Infarction | 0.17 per 100 person-years | 0.37 per 100 person-years | 0.46 (0.30-0.70) | 0.0002 |

| Stroke | 0.18 per 100 person-years | 0.34 per 100 person-years | 0.52 (0.34-0.79) | 0.002 |

| Arterial Revascularization | - | - | 0.54 (0.41-0.71) | <0.001 |

| All-Cause Mortality | - | - | 0.80 (0.67-0.97) | 0.02 |

*Primary Endpoint: Composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, an arterial revascularization procedure, or confirmed death from cardiovascular causes.[1][3]

Table 2: HOPE-3 Trial - Co-Primary Outcomes

| Outcome | Rosuvastatin Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

| First Co-Primary Outcome * | 3.7% | 4.8% | 0.76 (0.64-0.91) | 0.002 |

| Second Co-Primary Outcome ** | 4.4% | 5.7% | 0.75 (0.64-0.88) | <0.001 |

*First Co-Primary Outcome: Composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[6][8] **Second Co-Primary Outcome: First co-primary outcome plus revascularization, heart failure, and resuscitated cardiac arrest.[8]

Table 3: Lipid and hsCRP Level Changes

| Trial | Parameter | Rosuvastatin Group Change | Placebo Group Change | p-value |

| JUPITER | LDL Cholesterol | -50% | - | - |

| hsCRP | -37% | - | - | |

| HOPE-3 | LDL Cholesterol | 26.5% lower than placebo | - | <0.001 |

| hsCRP | Log-transformed mean difference of 0.19 mg/L | - | <0.001 |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical trial data. The following sections outline the key aspects of the JUPITER and HOPE-3 trial protocols.

JUPITER Trial Protocol

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[9][10]

-

Participant Population: 17,802 apparently healthy men (≥50 years) and women (≥60 years) with LDL cholesterol levels <130 mg/dL and hsCRP levels ≥2.0 mg/L.[11] Participants had no prior history of cardiovascular disease.[3]

-

Intervention: Rosuvastatin 20 mg daily or a matching placebo.[11]

-

Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, an arterial revascularization procedure, or confirmed death from cardiovascular causes.[1][3]

-

Follow-up: The trial was planned for a maximum of 5 years but was stopped early after a median follow-up of 1.9 years due to clear evidence of benefit.[4][11]

HOPE-3 Trial Protocol

-

Study Design: A 2-by-2 factorial randomized controlled trial.[6][12]

-

Participant Population: 12,705 intermediate-risk individuals from 21 countries without cardiovascular disease.[6] Men aged ≥55 years and women aged ≥65 years with at least one cardiovascular risk factor were included.[13]

-

Intervention: The trial evaluated rosuvastatin (10 mg daily) versus placebo and candesartan (B1668252) plus hydrochlorothiazide (B1673439) versus placebo.[6][12]

-

Co-Primary Endpoints:

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key aspects of rosuvastatin's mechanism of action and the workflow of a landmark trial.

Mechanism of Action: Cholesterol Biosynthesis Pathway Inhibition

Rosuvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[14][15] This inhibition leads to a reduction in hepatic cholesterol synthesis, which in turn upregulates LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the circulation.[14][15]

Caption: Inhibition of HMG-CoA Reductase by Rosuvastatin.

Experimental Workflow: JUPITER Trial

The JUPITER trial followed a rigorous experimental workflow to assess the efficacy of rosuvastatin in its target population.

Caption: JUPITER Trial Experimental Workflow.

Logical Relationships: HOPE-3 Trial 2x2 Factorial Design

The HOPE-3 trial utilized a 2x2 factorial design to efficiently evaluate two separate interventions simultaneously.

Caption: HOPE-3 Trial 2x2 Factorial Design.

Conclusion

The evidence from the JUPITER and HOPE-3 trials robustly supports the use of rosuvastatin for the primary prevention of cardiovascular disease in specific at-risk populations. The JUPITER trial highlighted the benefit in individuals with elevated inflammation (hsCRP) despite low-to-normal LDL cholesterol, while the HOPE-3 trial extended these findings to a broader, intermediate-risk, and ethnically diverse population. For researchers and drug development professionals, a thorough understanding of the methodologies and outcomes of these trials, as well as the underlying mechanism of action of rosuvastatin, is critical for future research and the development of novel preventive strategies for cardiovascular disease.

References

- 1. gpnotebook.com [gpnotebook.com]

- 2. JUPITER trial - Wikipedia [en.wikipedia.org]

- 3. Justification for the Use of Statins in Prevention: An Intervention Trial Evaluating Rosuvastatin - American College of Cardiology [acc.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Heart Outcomes Prevention Evaluation–3 - American College of Cardiology [acc.org]

- 6. Hope for primary cardiovascular prevention with the HOPE (Heart Outcomes Prevention Evaluation)-3 trial findings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New HOPE? Lessons from Heart Outcomes Prevention Evaluation-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The JUPITER and AURORA clinical trials for rosuvastatin in special primary prevention populations: perspectives, outcomes, and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ctsu.ox.ac.uk [ctsu.ox.ac.uk]

- 11. Rosuvastatin to prevent vascular events in men and women with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. HOPE 3: Long-term Cholesterol Lowering with Low-dose Rosuvastatin Alleviates CV Risk in Intermediate-Risk Multi-Ethnic Population [ciplamed.com]

- 14. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]

The Pleiotropic Effects of Rosuvastatin on Non-Lipid Biomarkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a cornerstone in the management of dyslipidemia. Beyond its well-established lipid-lowering effects, a growing body of evidence highlights its "pleiotropic" properties, which are independent of cholesterol reduction and contribute significantly to its cardiovascular benefits.[1] These effects encompass a range of actions, including the modulation of inflammation, reduction of oxidative stress, improvement of endothelial function, and stabilization of atherosclerotic plaques. This technical guide provides an in-depth exploration of rosuvastatin's impact on key non-lipid biomarkers, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to support further research and drug development.

Anti-Inflammatory Effects

Chronic inflammation is a critical factor in the pathogenesis of atherosclerosis. Rosuvastatin has been shown to exert significant anti-inflammatory effects by modulating several key biomarkers.

C-reactive protein (hs-CRP)

High-sensitivity C-reactive protein (hs-CRP) is a sensitive marker of systemic inflammation and a strong predictor of future cardiovascular events. Rosuvastatin consistently reduces hs-CRP levels. In the JUPITER trial, rosuvastatin (20 mg/day) reduced hs-CRP levels by 37% in individuals with elevated hs-CRP but without hyperlipidemia.[2] Other studies have shown that rosuvastatin is more effective than atorvastatin (B1662188) in reducing CRP levels.[3]

Pro-inflammatory Cytokines: IL-6 and TNF-α

Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are pro-inflammatory cytokines that play a pivotal role in the inflammatory cascade within atherosclerotic lesions. Rosuvastatin has been demonstrated to lower the levels of these cytokines.[4]

Table 1: Effect of Rosuvastatin on Inflammatory Biomarkers

| Biomarker | Study Population | Rosuvastatin Dose | Duration | % Change from Baseline | p-value | Reference |

| hs-CRP | Hypercholesterolemic patients | 20 mg/day | 12 weeks | ↓ 46.8% | <0.001 | [5] |

| hs-CRP | Patients with Acute Coronary Syndrome | 20 mg/day | 4 weeks | ↓ 44% | <0.001 | [3] |

| hs-CRP | Healthy individuals with elevated hs-CRP | 20 mg/day | Median 1.9 years | ↓ 37% | <0.001 | [2] |

| IL-6 | Patients with Coronary Artery Ectasia (Younger) | 10 mg/day | 6 months | Significant Reduction | P = 0.043 | [6] |

| TNF-α | Rat Nucleus Pulposus Cells (in vitro) | 1 µM | 24 hours | Significant Reduction | P < 0.05 | [7] |

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to endothelial dysfunction and atherosclerosis. Rosuvastatin has been shown to mitigate oxidative stress by affecting various biomarkers.

Myeloperoxidase (MPO)

Myeloperoxidase is an enzyme released by activated leukocytes that generates potent oxidants, contributing to tissue damage in cardiovascular disease. Short-term treatment with rosuvastatin (10mg/day) has been shown to significantly reduce plasma levels of MPO in patients with heart failure.[8]

Malondialdehyde (MDA)

Malondialdehyde is a marker of lipid peroxidation and oxidative stress. Studies have indicated that statins, including rosuvastatin, can reduce circulating MDA concentrations.[9]

Table 2: Effect of Rosuvastatin on Oxidative Stress Biomarkers

| Biomarker | Study Population | Rosuvastatin Dose | Duration | Change from Baseline | p-value | Reference |

| MPO | Patients with Chronic Heart Failure | 10 mg/day | 1 month | Significant Reduction | P = 0.003 | [8] |

| MDA | Meta-analysis of statin treatment | Various | Various | Standardized Mean Difference: -1.50 µmol/l (hydrophobic statins) | <0.0001 | [9] |

Improvement of Endothelial Function

Endothelial dysfunction, characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state, is an early event in atherosclerosis. Rosuvastatin improves endothelial function, often assessed by flow-mediated dilation (FMD).

Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide (NO). Rosuvastatin has been shown to dose-dependently improve FMD in hypercholesterolemic patients.[10][11]

Table 3: Effect of Rosuvastatin on Endothelial Function

| Biomarker | Study Population | Rosuvastatin Dose | Duration | % Improvement in FMD | p-value | Reference |

| FMD | Hypercholesterolemic Patients | 5 mg/day | 2 months | 34% | <0.001 | [10][11] |

| FMD | Hypercholesterolemic Patients | 10 mg/day | 2 months | 40% | <0.001 | [10][11] |

| FMD | Hypercholesterolemic Patients | 20 mg/day | 2 months | 46% | <0.001 | [10][11] |

Modulation of Plaque Stability

The stability of atherosclerotic plaques is a critical determinant of clinical outcomes. Unstable plaques are prone to rupture, leading to acute cardiovascular events. Rosuvastatin contributes to plaque stabilization by modulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).

Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

MMPs are a family of enzymes that can degrade extracellular matrix components, contributing to the weakening of the fibrous cap of atherosclerotic plaques. Rosuvastatin has been shown to inhibit the expression and activity of certain MMPs, such as MMP-2 and MMP-9.[12][13][14][15][16] However, the effects on MMP-13 and TIMP-1 have been less consistent in short-term studies.[11][17]

Table 4: Effect of Rosuvastatin on Plaque Stability Biomarkers

| Biomarker | Study Population/Model | Rosuvastatin Dose | Duration | Effect | p-value | Reference |

| MMP-2 | Hypercholesterolemic Rabbits | During reperfusion | Acute | ↓ Activity | <0.05 | [12] |

| MMP-9 | Patients with ST-Segment Elevation Myocardial Infarction | 40 mg/day | 3 months | ↓ 104 ± 33 ng/L (vs. 130 ± 42 ng/L with atorvastatin) | 0.003 | [14] |

| MMP-13 | Hypercholesterolemic Patients | 20 mg/day | 4 weeks | No significant change | P = 0.12 | [11][17] |

| TIMP-1 | Hypercholesterolemic Patients | 20 mg/day | 4 weeks | No significant change | P = 0.26 | [11][17] |

Signaling Pathways Modulated by Rosuvastatin

The pleiotropic effects of rosuvastatin stem from its inhibition of HMG-CoA reductase, which not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates. These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Ras.

Inhibition of the Rho/Rho-Kinase (ROCK) Pathway

By reducing the synthesis of geranylgeranyl pyrophosphate (GGPP), rosuvastatin inhibits the activation of the Rho/ROCK pathway.[6][18][19] This inhibition leads to the upregulation and activation of endothelial nitric oxide synthase (eNOS), resulting in increased NO production and improved endothelial function.[20][21]

Activation of the PI3K/Akt Pathway

Rosuvastatin can also activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which further promotes the phosphorylation and activation of eNOS, leading to enhanced NO bioavailability.[20][21]

Experimental Protocols

Quantification of hs-CRP by ELISA

This protocol outlines the general steps for a sandwich ELISA to quantify hs-CRP in serum or plasma.

-

Plate Coating: Coat a 96-well microplate with a monoclonal antibody specific for CRP and incubate overnight at 4°C.[10]

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.[10]

-

Sample and Standard Incubation: Add diluted patient samples, controls, and a series of CRP standards to the wells and incubate for 2 hours at room temperature.[10]

-

Conjugate Incubation: Wash the wells and add an HRP-conjugated monoclonal antibody specific for a different epitope of CRP. Incubate for 1-2 hours at room temperature.[10]

-

Substrate Reaction: After another wash step, add a TMB substrate solution to the wells and incubate in the dark for 15-30 minutes.[22]

-

Stopping and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.[23]

-

Calculation: Generate a standard curve from the absorbance values of the standards and determine the concentration of hs-CRP in the samples.

Measurement of Flow-Mediated Dilation (FMD)

This non-invasive ultrasound technique assesses endothelium-dependent vasodilation.

-

Patient Preparation: The patient should rest in a supine position for at least 10-20 minutes in a quiet, temperature-controlled room.[24]

-